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Boc-D-Orn(Fmoc)-OH

Cat. No.: B613334
CAS No.: 163336-15-0
M. Wt: 454.5
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Description

Contextual Significance of Protected Amino Acid Derivatives in Modern Peptide Chemistry

The chemical synthesis of peptides is a meticulous process that involves the sequential linking of amino acids to form a chain with a specific sequence. openaccessjournals.com Amino acids, by their nature, possess at least two reactive functional groups: an amino group (-NH₂) and a carboxyl group (-COOH). altabioscience.com To prevent unwanted side reactions, such as self-polymerization or incorrect bond formation, it is essential to temporarily block, or "protect," these reactive sites. nih.govaltabioscience.com

This is achieved using protecting groups, which are chemical moieties that cap the reactive functionalities. nih.govthermofisher.com For peptide synthesis, the α-amino group of an incoming amino acid is temporarily protected to ensure that its carboxyl group selectively forms a peptide bond with the free amino group of the growing peptide chain. altabioscience.com Furthermore, any reactive groups present in the amino acid side chains must also be protected to avoid undesirable reactions during the coupling process. thermofisher.com

Amino acid derivatives, such as Boc-D-Orn(Fmoc)-OH, are therefore fundamental building blocks in methods like Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.com SPPS, the most common method for peptide synthesis, involves building the peptide chain step-by-step on a solid resin support. openaccessjournals.com The use of protected amino acids ensures high yields and purity of the final peptide by directing the chemical reactions to occur only at the desired locations. altabioscience.com

The Enantiomeric D-Configuration of Ornithine in Biologically Relevant Compounds and Its Implications

While the vast majority of amino acids found in proteins in nature are of the L-configuration, the incorporation of their mirror images, or D-enantiomers, into synthetic peptides has significant biological implications. mdpi.compnas.org The presence of D-amino acids, such as the D-ornithine core in this compound, can dramatically alter the properties of a peptide.

One of the most significant advantages of including D-amino acids is the enhancement of the peptide's stability against enzymatic degradation. mdpi.comfrontiersin.org Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. frontiersin.orgnih.gov Peptides containing D-amino acids are therefore more resistant to proteolysis, which can lead to a longer half-life in biological systems. pnas.org

The incorporation of D-amino acids can also influence a peptide's biological activity and receptor binding affinity. frontiersin.orgresearchgate.net While a simple substitution of an L-amino acid with its D-enantiomer can sometimes disrupt the peptide's structure and function, strategic placement can lead to enhanced or novel activities. pnas.orgnih.gov For instance, the introduction of D-amino acids is a frequently used method to improve the therapeutic efficacy of host defense peptides (HDPs), which are being investigated as next-generation antimicrobial agents. mdpi.com The presence of D-ornithine can be a key component in designing such stabilized and potent peptide-based therapeutics. biosynth.comresearchgate.net

Orthogonal Protecting Group Strategies: The Boc/Fmoc System and its Role in Chemical Synthesis

The term "orthogonal protection" refers to a strategy in chemical synthesis where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. organic-chemistry.orgfiveable.me This allows for the selective deprotection and modification of different functional groups within the same molecule, providing precise control over the synthetic process. organic-chemistry.org

This compound is a prime example of an orthogonally protected amino acid. It features two distinct protecting groups:

Boc (tert-butyloxycarbonyl): This group protects the α-amino group of the ornithine. The Boc group is acid-labile, meaning it is removed by treatment with an acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgbiosynth.com It is stable under basic conditions. organic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl): This group protects the side-chain amino group (the δ-amino group) of ornithine. The Fmoc group is base-labile and is typically removed using a mild base like piperidine (B6355638). altabioscience.combiosynth.com It is stable under the acidic conditions used to remove the Boc group. altabioscience.com

This Boc/Fmoc combination is a truly orthogonal system. organic-chemistry.orgbiosynth.com In a synthetic scheme, a chemist can selectively remove the acid-labile Boc group to elongate the peptide chain from the α-amino position, while the base-labile Fmoc group on the side chain remains intact. organic-chemistry.org Conversely, the Fmoc group can be selectively removed to allow for modification at the side chain, such as cyclization or the attachment of other molecules, without disturbing the Boc-protected α-amino group or the rest of the peptide. iris-biotech.de This dual protection scheme makes this compound a highly versatile tool for constructing complex peptide architectures, including branched and cyclic peptides. fiveable.me

Structure

2D Structure

Chemical Structure Depiction
 B613334 Boc-D-Orn(Fmoc)-OH CAS No. 163336-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWACZYMHWWEK-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679787
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163336-15-0
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Utilizing Boc D Orn Fmoc Oh

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Orn(Fmoc)-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble solid support. peptide.compeptide.com The use of this compound within an SPPS protocol is a sophisticated strategy that leverages the differential chemical labilities of the Boc and Fmoc protecting groups to achieve selective functionalization. chemimpex.com

The concept of "orthogonal protection" is fundamental to the synthesis of complex peptides. peptide.comcore.ac.uk It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others. peptide.com In the case of this compound, the N-α amine is protected by the acid-labile Boc group, while the N-δ side-chain amine is protected by the base-labile Fmoc group. This arrangement is the reverse of the more common Fmoc-based SPPS strategy where the N-α position is Fmoc-protected. This specific design is intentional, allowing for the selective deprotection and subsequent modification of the ornithine side chain while the peptide remains anchored to the resin and the backbone integrity is maintained. sigmaaldrich.comgoogle.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by its sensitivity to basic conditions. altabioscience.com The deprotection mechanism is initiated by the abstraction of an acidic proton on the fluorene (B118485) ring by a weak base, typically a secondary amine like piperidine (B6355638). peptide.comresearchgate.net This leads to a β-elimination reaction, releasing the free N-δ amine, carbon dioxide, and a reactive dibenzofulvene byproduct. altabioscience.compeptide.com The excess piperidine in the reaction mixture acts as a scavenger, trapping the dibenzofulvene to form a stable adduct that is easily washed away. altabioscience.compeptide.com

Commonly, a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for efficient Fmoc removal. altabioscience.com The reaction is generally rapid and can be monitored by UV spectrophotometry, as the released dibenzofulvene-piperidine adduct has a strong UV absorbance. altabioscience.com

The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids. organic-chemistry.org The deprotection is typically achieved using a solution of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). chempep.com The mechanism involves protonation of the Boc group, followed by its fragmentation into gaseous isobutene, carbon dioxide, and the free N-α amine. total-synthesis.com

This acid treatment cleaves the temporary N-α-Boc group at each step of the peptide elongation, allowing the next amino acid to be coupled. chempep.com Because both the Boc group and many side-chain protecting groups are acid-labile, this strategy is not truly orthogonal in the same way as Fmoc/tBu chemistry. peptide.com However, practical application is achieved by using different acid strengths; moderate acids like TFA remove the Boc group, while stronger acids like hydrogen fluoride (B91410) (HF) are required for final cleavage and removal of most side-chain protecting groups. peptide.compeptide.com

Table 1: Comparison of Deprotection Conditions for Fmoc and Boc Groups

Protecting GroupPosition on OrnithineReagentTypical ConditionsMechanismStability
Fmoc N-δ (Side Chain)Base (e.g., Piperidine)20% Piperidine in DMFβ-elimination altabioscience.compeptide.comAcid-stable, Base-labile altabioscience.com
Boc N-α (Backbone)Acid (e.g., TFA)50% TFA in DCMAcid-catalyzed fragmentation chempep.comtotal-synthesis.comBase-stable, Acid-labile organic-chemistry.org

The true power of using an orthogonally protected amino acid like this compound lies in the ability to perform chemistry on the side chain while the peptide is still fully protected and attached to the solid support. sigmaaldrich.compeptide.com After the peptide chain has been assembled using Boc-SPPS, the Fmoc group on the ornithine side chain can be selectively removed with piperidine without affecting the N-α-Boc group of the N-terminal amino acid or other acid-labile side-chain protecting groups. sigmaaldrich.com

This unmasked N-δ amine becomes a reactive handle for a wide array of on-resin modifications:

Peptide Branching: A second peptide chain can be synthesized directly onto the ornithine side chain. sigmaaldrich.com

Cyclization: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or an activated side chain of another amino acid (e.g., aspartic or glutamic acid). sigmaaldrich.com

Conjugation: Various molecules such as fluorophores, biotin, lipids, or polyethylene (B3416737) glycol (PEG) chains can be attached to enhance the peptide's properties for specific applications in research and drug development. chemimpex.compeptide.com

This strategy provides precise control over the final peptide structure, enabling the synthesis of complex molecules that would be difficult or impossible to create using standard linear synthesis methods. chemimpex.comsigmaaldrich.com

The successful incorporation of any amino acid into a growing peptide chain depends on the efficient formation of an amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide. This process, known as coupling, requires activation of the carboxylic acid.

For sterically hindered amino acids or for difficult coupling steps, the choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent side reactions like racemization. sigmaaldrich.comsioc-journal.cn In-situ activating reagents are widely used due to their efficiency and ease of use. sigmaaldrich.com These reagents are typically based on phosphonium (B103445) or aminium salts. sigmaaldrich.com

Commonly used coupling reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and effective reagent for standard couplings. sigmaaldrich.combachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known to be more efficient than HBTU, especially for difficult couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt). sigmaaldrich.combachem.com

DIC (N,N'-Diisopropylcarbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure to form an active ester and suppress side reactions. researchgate.net

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective. sigmaaldrich.com

Optimization of reaction conditions often involves adjusting the solvent (typically DMF or NMP), temperature, and the equivalents of the amino acid and coupling reagents. sioc-journal.cn For particularly difficult couplings, strategies such as double coupling (repeating the coupling step) or using microwave assistance to accelerate the reaction can be employed. sioc-journal.cnbachem.com After coupling and before the next deprotection step, a capping step with a reagent like acetic anhydride (B1165640) is sometimes performed to block any unreacted free amines, preventing the formation of deletion sequences.

Table 2: Common Coupling Reagents for SPPS

ReagentFull NameTypeKey Characteristics
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltWidely used, effective for most standard couplings. bachem.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltHighly efficient, particularly for sterically hindered amino acids and difficult sequences. sigmaaldrich.combachem.com
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltGenerates OBt esters; effective for difficult couplings. sigmaaldrich.com
COMU 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphateAminium SaltHigh coupling efficiency comparable to HATU, with improved safety profile (non-explosive). bachem.com
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimide/AdditiveA classic and cost-effective coupling method. researchgate.net

Efficient Incorporation of this compound into Peptide Sequences

Minimization of Epimerization during Coupling Steps

Epimerization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid during peptide bond formation, is a significant challenge in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. Certain amino acids are particularly prone to racemization, and the coupling conditions play a critical role in mitigating this side reaction. ug.edu.pl

The use of N-α-protected amino acids is the first line of defense against epimerization. Urethane-based protecting groups, such as Fmoc and Boc, are known to suppress racemization during the activation and coupling steps. nih.gov For building blocks like this compound, the Fmoc group on the α-amino position provides this crucial protection.

Research findings indicate that the choice of coupling reagents and additives is paramount in maintaining stereochemical integrity. While not specific to D-ornithine, studies on other epimerization-prone amino acids like histidine and cysteine provide valuable insights. The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is a standard practice to reduce epimerization. bachem.com These additives react with the activated amino acid to form active esters that are less prone to racemization than other intermediates. bachem.com For instance, base-free coupling conditions using a DIC/HOBt combination are considered one of the best methods for minimizing racemization for sensitive residues. bachem.com

The mechanism of epimerization often involves the base-catalyzed deprotonation of the α-carbon. Therefore, controlling the basicity of the reaction environment is crucial. The choice of base and its stoichiometry can significantly impact the level of epimerization.

Table 1: Coupling Reagents and Conditions for Minimizing Epimerization
Coupling Reagent/Additive CombinationKey AdvantageTypical Application Notes
DIC / HOBtLow racemization, particularly under base-free conditions. bachem.comWidely used in both manual and automated SPPS for coupling sensitive amino acids. bachem.com
DIC / Oxyma PureConsidered a superior, non-explosive alternative to HOBt with similar or better epimerization suppression. Increasingly adopted in modern synthesis protocols for high enantiomeric purity.
HATU / DIPEAFast coupling kinetics, but requires careful control of base equivalents. Effective for sterically hindered couplings, though the base can increase epimerization risk if not optimized.
Fmoc-Amino Acid Fluorides / DIEAReact rapidly with very low levels of racemization. nih.govUseful for preparing peptides with sterically hindered amino acids. nih.gov

Design and Assembly of Peptides Containing D-Ornithine Residues

The incorporation of non-proteinogenic amino acids, such as D-ornithine, into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. D-amino acids can enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and induce specific secondary structures. This compound is a standard building block for introducing D-ornithine residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com

The synthetic process relies on the orthogonal nature of the Fmoc and Boc protecting groups. nih.gov The peptide chain is assembled on a solid support resin, with the D-ornithine residue added at the desired position in the sequence.

The general cycle for incorporating this compound in Fmoc-SPPS is as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide chain is removed using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free amino group for the next coupling step. The Boc group on the D-ornithine side chain remains stable under these conditions. organic-chemistry.org

Coupling: A solution of this compound is activated with a suitable coupling reagent (e.g., DIC/Oxyma) and added to the resin. The activated carboxyl group of this compound reacts with the free N-terminal amine on the growing peptide chain, forming a new peptide bond. bachem.com

Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain, now with an N-terminal Fmoc-protected D-ornithine residue, ready for the next cycle.

This process is repeated until the desired peptide sequence is fully assembled. The compatibility of this compound with standard SPPS protocols makes it suitable for use in automated peptide synthesizers, enabling the efficient production of complex peptides containing D-ornithine. chemimpex.com Upon completion of the chain assembly, the peptide is cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA). This final step simultaneously removes the side-chain Boc group from the ornithine residue, along with other acid-labile side-chain protecting groups. peptide.com

Solution-Phase Synthesis Approaches with this compound

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains crucial for specific applications, including the synthesis of short peptides, peptide fragments for segment condensation, and complex organic molecules where an amino acid serves as a chiral scaffold. This compound is also a versatile reagent in these contexts.

Controlled Chemical Modifications and Derivatizations

The orthogonal protecting groups of this compound are highly advantageous for selective chemical modifications in solution. organic-chemistry.org The carboxyl group, the α-amino group (protected as Fmoc), and the δ-amino group (protected as Boc) can be addressed independently.

For example, the free carboxyl group can be activated and coupled to an amine without affecting the two protected nitrogen functions. This allows this compound to act as a linker or a core scaffold. A documented synthesis illustrates this, where the L-isomer, Fmoc-Orn(Boc)-OH, was used to synthesize a dicarbamate derivative. chemicalbook.com In this reaction, the carboxyl group of Fmoc-Orn(Boc)-OH was activated with the BOP reagent and coupled with phenethylamine (B48288) in the presence of N-methylmorpholine (NMM) as a base. chemicalbook.com The Fmoc and Boc groups remained intact throughout the reaction, demonstrating the precise control afforded by this protection scheme.

Synthesis of Complex Organic Molecules as Precursors

Beyond peptides, this compound serves as a valuable chiral precursor for the synthesis of more complex, non-peptidic organic molecules. chemicalbook.com Its defined stereochemistry and multiple functional groups, which can be unmasked selectively, make it an attractive starting material.

The synthesis of (9H-fluoren-9-yl)methyl tert-butyl (5-oxo-5-(phenethylamino)pentane-1,4-diyl)(S)-dicarbamate from the corresponding L-ornithine derivative provides a clear blueprint for how the D-isomer could be used. chemicalbook.com This reaction transforms the amino acid into a more complex structure that is not a peptide, highlighting its role as a versatile building block in broader organic synthesis.

Table 2: Example of Solution-Phase Synthesis Utilizing Fmoc-Orn(Boc)-OH as a Precursor chemicalbook.com
Reactant 1Reactant 2ReagentsSolventProduct
Fmoc-Orn(Boc)-OHPhenethylamineBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), NMM (N-Methylmorpholine)DCM (Dichloromethane)(9H-fluoren-9-yl)methyl tert-butyl (5-oxo-5-(phenethylamino)pentane-1,4-diyl)(S)-dicarbamate

This methodology allows chemists to leverage the stereochemical purity of the amino acid starting material to build intricate, enantiomerically pure molecules for various applications in medicinal chemistry and materials science.

Applications of Boc D Orn Fmoc Oh in Peptidomimetic Design and Drug Discovery

Rational Design Principles of Peptidomimetics Incorporating Boc-D-Orn(Fmoc)-OH

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral availability. nih.govfrontiersin.org The incorporation of non-canonical amino acids like this compound is a key strategy in this process. nih.govrsc.org

The primary design principles involving this compound revolve around several key aspects:

Enhancing Proteolytic Resistance: Peptides composed of natural L-amino acids are susceptible to degradation by proteases. The introduction of a D-amino acid, such as D-ornithine from this compound, into a peptide sequence can significantly increase its resistance to enzymatic cleavage, thereby prolonging its biological half-life. nih.govchempep.com

Conformational Constraint: The D-configuration of the ornithine residue can induce specific turns or secondary structures that might not be accessible to peptides composed solely of L-amino acids. frontiersin.org This conformational restriction can lock the peptidomimetic into a bioactive conformation, leading to higher affinity and selectivity for its biological target. slideshare.net

Side-Chain Modification: The Fmoc-protected side-chain amine of ornithine provides a versatile handle for further chemical modifications. chemicalbook.com This allows for the introduction of various functional groups, such as those that can participate in macrocyclization or the attachment of pharmacophores to modulate biological activity. nih.govrsc.org

Mimicking Bioactive Conformations: this compound can be used to mimic specific secondary structures like β-turns and β-sheets, which are often involved in protein-protein interactions. nih.govacs.org By replicating these structures, peptidomimetics can effectively disrupt pathological protein interactions.

A summary of these design principles is presented in the table below.

Design PrincipleRationaleDesired Outcome
Proteolytic Stability Introduction of a D-amino acid hinders recognition by proteases. nih.govchempep.comIncreased in vivo half-life and bioavailability.
Conformational Constraint The D-amino acid induces specific backbone geometries. frontiersin.orgEnhanced receptor affinity and selectivity. slideshare.net
Side-Chain Functionalization The protected amine allows for specific chemical modifications. chemicalbook.comIntroduction of new functionalities, cyclization. nih.govrsc.org
Secondary Structure Mimicry The residue can nucleate or stabilize β-turns and β-sheets. nih.govacs.orgDisruption of protein-protein interactions.

Engineering Conformational Preferences in Peptidomimetic Structures

A significant advantage of using this compound in peptidomimetic design is the ability to engineer specific conformational preferences into the final molecule. This control over the three-dimensional structure is crucial for achieving high potency and selectivity.

This compound and related ornithine derivatives have been shown to be effective inducers of β-sheet and β-turn structures. nih.govbiocrick.com β-turns are critical elements in many biologically active peptides, often mediating receptor recognition and binding. acs.org The D-configuration of the ornithine in this compound can promote the formation of a β-turn, a secondary structure that reverses the direction of the polypeptide chain. nih.gov

Furthermore, ornithine-containing building blocks can be used to create β-sheet mimics. For example, a derivative of ornithine, when incorporated into a peptide, can form hydrogen bonds with subsequent residues, forcing them into a β-sheet-like conformation. biocrick.com This mimicry is particularly useful for designing inhibitors of protein-protein interactions that are mediated by β-sheet interfaces. nih.govresearchgate.net

Macrocyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to improved stability, receptor affinity, and bioavailability. slideshare.netnih.gov The side-chain amino group of ornithine, protected by Fmoc in this compound, provides a convenient point for cyclization.

The synthesis of macrocyclic peptides often involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a cyclization step in solution or on the resin. nih.govnih.govacs.org this compound is well-suited for these strategies. For instance, after the assembly of the linear peptide, the Fmoc group on the ornithine side chain can be selectively removed, and the liberated amine can be reacted with a C-terminal carboxylic acid or another reactive group on a different side chain to form a cyclic structure. nih.govresearchgate.net This approach has been successfully used to synthesize a variety of constrained peptidomimetics with diverse biological activities. nih.gov

Induction of Defined Secondary Structures (e.g., Beta-Sheet Mimicry, Turns)

Development of Advanced Therapeutic Candidates

The unique properties of this compound have been leveraged in the development of novel therapeutic candidates targeting a range of diseases.

Opioid peptides are a class of neuropeptides that play a crucial role in pain modulation. wikipedia.org However, their therapeutic use is often limited by poor stability and side effects. mdpi.com Peptidomimetics offer a promising approach to overcome these limitations.

This compound has been utilized in the synthesis of cyclic opioid peptidomimetics. mdpi.com The incorporation of D-ornithine can enhance the stability of the peptide and constrain it into a conformation that favors binding to opioid receptors. nih.gov For example, a study on cyclic opioid peptides replaced D-lysine with (R)- or (S)-β³-Lys, obtained from the homologation of D- or L-ornithine, to investigate the impact on receptor binding and activation. mdpi.com Such modifications, facilitated by building blocks like this compound, allow for detailed structure-activity relationship (SAR) studies to optimize the affinity and selectivity of these compounds for different opioid receptor subtypes (μ, δ, and κ). nih.govfsu.edu

Below is a table summarizing key data on opioid peptidomimetics where ornithine derivatives play a role.

Compound TypeKey ModificationBiological TargetReference
Cyclic Opioid PeptidomimeticsReplacement of D-Lys with β³-Lys derived from ornithine.Opioid Receptors mdpi.com
Fused Opioid Agonist-Neurokinin 1 AntagonistIncorporation of Dmt and other non-standard amino acids.Opioid and NK1 Receptors nih.gov

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action. asm.org However, natural AMPs are often susceptible to proteolytic degradation.

The incorporation of D-amino acids, such as D-ornithine from this compound, is a well-established strategy to enhance the stability and activity of AMPs. mdpi.comnih.gov The D-configuration makes the peptide less recognizable by bacterial proteases, while the positive charge on the ornithine side chain can enhance the interaction with negatively charged bacterial membranes. acs.org

Furthermore, the ability to introduce conformational constraints through cyclization or the induction of specific secondary structures can lead to AMPs with improved potency and selectivity. mdpi.comnih.gov For instance, the synthesis of short antimicrobial peptidomimetics has been achieved using Fmoc-triazine amino acids, which incorporate cationic and hydrophobic residues to create amphipathic structures that are crucial for antimicrobial activity. mdpi.com While this specific example does not directly use this compound, it highlights the general principle of using protected, non-canonical amino acids to build potent and stable antimicrobial agents.

Antitumor Peptidomimetics and Biological Evaluation

The development of peptidomimetics as antitumor agents is a promising strategy in cancer therapy. These compounds can mimic the structure of natural peptides that regulate cell growth and proliferation, thereby acting as inhibitors or modulators of protein-protein interactions crucial for tumor progression. The incorporation of D-amino acids, such as D-ornithine derived from this compound, can enhance the antitumor activity of these peptidomimetics.

Research has shown that peptidomimetics containing D-amino acids can exhibit significant inhibitory effects on the growth of cancer cell lines. For instance, studies on peptidomimetics designed to mimic protein turns, which are often involved in biological interactions on the cell surface, have demonstrated dose-dependent growth inhibition against carcinoma cell lines like HeLa and MCF-7. mdpi.com The inclusion of a D-amino acid can influence the conformational preferences of the peptidomimetic, potentially leading to a more stable and biologically active structure.

The biological evaluation of these antitumor peptidomimetics typically involves cell viability assays, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay. mdpi.com These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The results are often expressed as the percentage of cell viability in treated cells compared to untreated control cells.

For example, the inhibitory effects of certain Boc-protected peptidomimetics on HeLa and MCF-7 cell lines were observed to be stronger than their acetyl-protected counterparts. mdpi.com This highlights the importance of the protecting groups in influencing the biological activity of the final compound. The data from such studies can be used to establish structure-activity relationships, guiding the design of more potent and selective antitumor agents.

CompoundTarget Cell LineConcentration (µM)Cell Viability (%)
Boc-protected peptidomimetic 2HeLa50035.44
Boc-protected peptidomimetic 2MCF-750054.33
Boc-protected peptidomimetic 4HeLa50037.29
Boc-protected peptidomimetic 4MCF-750048.37

Modulation of Biological Properties through D-Ornithine Inclusion

The incorporation of D-ornithine, facilitated by the use of this compound, is a powerful strategy to modulate the biological properties of peptides. This non-natural amino acid can significantly enhance cell permeability and improve enzymatic stability, two critical factors for the development of effective peptide-based therapeutics.

Enhancement of Peptide Cell Permeability

A major hurdle in the development of peptide-based drugs is their often poor ability to cross cell membranes to reach intracellular targets. The inclusion of ornithine residues has been shown to enhance the cell permeability of peptides. chemicalbook.comadvancedchemtech.comcaymanchem.com For instance, conjugating ornithine to Green Fluorescent Protein (GFP)-labeled peptides resulted in improved cell permeability compared to the unconjugated peptides. chemicalbook.comcaymanchem.com

The positive charge of the ornithine side chain at physiological pH is thought to play a role in this enhanced permeability, likely through interactions with the negatively charged components of the cell membrane. While the exact mechanisms are still under investigation, it is clear that the inclusion of ornithine can be a valuable tool for improving the cellular uptake of therapeutic peptides.

Furthermore, the stereochemistry of the amino acid can also influence cell permeability. Studies have shown that peptides composed entirely of D-amino acids can exhibit higher internalization rates in certain cell types compared to their L-amino acid counterparts. mdpi.com This suggests that the use of D-ornithine, in particular, could offer advantages in designing cell-penetrating peptides.

Peptide ModificationEffect on Cell PermeabilityReference
Conjugation of ornithine to GFP-labeled peptidesEnhanced cell permeability chemicalbook.com, caymanchem.com
Incorporation of D-amino acidsHigher internalization in some cell lines mdpi.com
Replacement of lysine (B10760008) with ornithineMaintains charge for cellular uptake mdpi.com

Improving Enzymatic Stability of Peptide Analogues

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. The incorporation of unnatural amino acids, such as D-ornithine, is a well-established strategy to improve the enzymatic stability of peptide analogues. lifetein.comresearchgate.net

Proteases are enzymes that recognize and cleave specific peptide bonds. Because these enzymes are stereospecific, they are generally unable to recognize or cleave peptide bonds involving D-amino acids. mdpi.comlifetein.com Therefore, substituting an L-amino acid with its D-enantiomer, such as D-ornithine, can render the resulting peptide resistant to proteolytic degradation. This increased stability can lead to a longer half-life in the body and improved bioavailability. lifetein.com

For example, replacing arginine residues, which are common cleavage sites for proteases, with the non-proteinogenic amino acid ornithine has been shown to stabilize peptides in blood, serum, and plasma. plos.org The substitution of both arginine residues in the oncocin derivative Onc18 with ornithine or D-arginine significantly increased its half-life in mouse serum from 25 minutes to 3 hours and over 8 hours, respectively. plos.org

This enhanced stability is crucial for the development of peptide-based drugs, as it allows for less frequent administration and a more sustained therapeutic effect. The use of this compound in solid-phase peptide synthesis provides a convenient and efficient way to introduce this stabilizing element into peptide sequences.

PeptideModificationHalf-life in Mouse Serum
Onc18Unmodified25 minutes
Onc72Arg15 and Arg19 substituted with L-ornithine3 hours
Onc112Arg15 and Arg19 substituted with D-arginine> 8 hours

Boc D Orn Fmoc Oh As a Building Block for Unnatural Amino Acids and Advanced Derivatives

Synthesis of Novel Unnatural Amino Acid Scaffolds from Boc-D-Orn(Fmoc)-OH

The strategic placement of orthogonal protecting groups on this compound enables its use in the synthesis of a diverse range of unnatural amino acids (UAAs). cpcscientific.comacs.org These UAAs are crucial for developing novel peptides and peptidomimetics with enhanced stability, specific conformations, and unique biological activities. cpcscientific.com

The synthesis process often involves solid-phase peptide synthesis (SPPS), where the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the Fmoc group on the side chain remains intact for later, specific modifications. csic.es This approach is fundamental in creating peptides with non-natural residues that can act as conformational constraints or pharmacologically active components. cpcscientific.com For instance, this compound can be incorporated into a peptide sequence, and subsequent removal of the side-chain Fmoc group allows for the introduction of various functionalities, leading to novel amino acid scaffolds.

The versatility of this building block is further demonstrated in its application for creating water-soluble molecular rods and other complex structures by serving as a foundational element that can be systematically built upon. cpcscientific.com

Table 1: Properties of this compound

PropertyValue
CAS Number 118476-89-4
Molecular Formula C₂₅H₃₀N₂O₆
Molecular Weight 454.52 g/mol
Appearance White to off-white powder
Typical Application Standard building block for the introduction of D-ornithine residues in Fmoc SPPS.

This data is compiled from publicly available information. peptide.comsigmaaldrich.com

Homologation of Ornithine to Beta-Amino Acid Derivatives (e.g., β³-Lysine)

Homologation, the process of extending a carbon chain, can be applied to α-amino acids to generate their β-amino acid counterparts. The Arndt-Eistert method is a classic two-step procedure for this transformation. nih.gov While direct homologation of this compound to a β-lysine derivative is not explicitly detailed in the provided context, the principles of homologation using Fmoc-protected amino acids are well-established. nih.gov

The process generally involves the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, often catalyzed by a metal such as silver, in the presence of a nucleophile like water, yields the β-amino acid with one additional carbon in the backbone.

Applying this concept, a protected ornithine derivative could theoretically be homologated. For example, starting with a suitably protected ornithine, one could synthesize a β-homo-ornithine derivative. This resulting β-amino acid could then be further modified, for instance, by guanidination of the side chain, to yield a β-homo-arginine. The incorporation of β-amino acids into peptides leads to the formation of β-peptides, which can adopt stable secondary structures like helices and sheets and often exhibit resistance to enzymatic degradation. ethz.ch

Preparation of Arginine Derivatives via Guanidination of Ornithine

The conversion of the ornithine side chain into an arginine or arginine-like guanidinium (B1211019) group is a critical transformation in peptide chemistry, often used to study structure-activity relationships. google.com this compound is an ideal starting material for this modification.

The process typically occurs on a solid support after the peptide chain has been assembled. google.com The Fmoc group on the δ-amino group of the ornithine residue is selectively removed using a mild base, such as piperidine (B6355638), exposing the primary amine. google.com This free amine is then reacted with a guanidinylating agent to form the guanidinium group. A variety of reagents can be used for this purpose, with N,N'-di-Boc-N''-triflylguanidine being a highly reactive and effective option. google.comresearchgate.net This specific reagent allows for the efficient conversion of the ornithine side chain to a di-Boc-protected arginine side chain. google.comresearchgate.net

This method provides a route to orthogonally protected arginine analogues that can be directly used in further peptide coupling reactions. google.com The ability to introduce arginine or its derivatives at specific sites allows for the fine-tuning of a peptide's biological activity and properties.

Table 2: Guanidinylation Reaction Overview

StepDescriptionReagents
1. Peptide Synthesis Incorporation of this compound into the peptide sequence on a solid support.Standard Fmoc-SPPS reagents.
2. Selective Deprotection Removal of the Fmoc group from the ornithine side chain.Piperidine in DMF.
3. Guanidination Reaction of the free δ-amino group with a guanidinylating agent.N,N'-di-Boc-N''-triflylguanidine, base (e.g., DIEA). researchgate.net
4. Final Product Peptide with a di-Boc-protected arginine residue.-

Role in Combinatorial Library Synthesis for Ligand Discovery (e.g., OBOC methodology)

This compound is a valuable component in the construction of "one-bead one-compound" (OBOC) combinatorial libraries, a powerful method for discovering new ligands against various biological targets. nih.govresearchgate.net The OBOC method utilizes a "split-mix" synthesis strategy to create vast libraries of compounds, where each bead on a solid support displays a unique chemical entity. nih.govresearchtrends.net

The orthogonal nature of this compound is particularly advantageous in this context. It allows for the creation of branched or complex peptide structures on the bead surface. For example, after incorporating the building block into a growing peptide chain via its N-terminus (after Boc removal), the side-chain Fmoc group can be removed at a later stage to initiate the synthesis of a second, distinct peptide chain from the ornithine side chain. This creates branched peptide libraries, significantly increasing the chemical diversity of the library. nih.gov

The use of Fmoc chemistry is prevalent in OBOC library synthesis due to the availability of a wide range of commercially available Fmoc-protected natural and unnatural amino acids. nih.gov The ability to generate and screen millions of compounds simultaneously has accelerated the discovery of ligands for receptors, enzymes, and other proteins. nih.govucdavis.edu

Supramolecular Chemistry and Self Assembly of Ornithine Derived Systems

Investigating Non-Covalent Interactions in Boc-D-Orn(Fmoc)-OH and its Oligomers

The self-assembly of this compound and its oligomers is a finely tuned process governed by a symphony of non-covalent forces. Understanding these interactions is paramount to controlling the morphology and function of the resulting supramolecular structures.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of peptide self-assembly, providing directionality and stability to the resulting structures. In systems derived from ornithine, the amide backbones and side chains participate in extensive hydrogen bonding networks. ulb.ac.bersc.orgnih.gov For instance, studies on ornithine lipids have revealed the formation of a molecular superlattice stabilized by a strong hydrogen-bonding network between the headgroups. ulb.ac.bersc.org This network is so robust that it persists over a wide pH range. ulb.ac.bersc.org

Analysis of Aromatic Interactions Contributed by the Fluorenylmethoxycarbonyl (Fmoc) Moiety

The fluorenylmethoxycarbonyl (Fmoc) group is not merely a protecting group in peptide synthesis; it is a powerful driver of self-assembly due to its large, hydrophobic, and aromatic nature. nih.govresearchgate.net The primary aromatic interaction at play is π-π stacking, where the planar fluorenyl rings of adjacent molecules stack on top of each other. rsc.orgresearchgate.net This stacking is a significant stabilizing force in the formation of various nanostructures, including nanofibers, nanoribbons, and hydrogels. rsc.orgnih.govresearchgate.net

The interplay between π-π stacking and hydrogen bonding is critical. The distance required for optimal π-π stacking (around 3.4 Å) is slightly different from the distance between peptide strands in a β-sheet (approximately 4.8 Å), necessitating some structural distortion to accommodate both interactions. rsc.org This synergy between different non-covalent forces can lead to complex and hierarchical self-assembly. researchgate.net Furthermore, the Fmoc group can engage in other types of aromatic interactions, such as cation-π interactions with positively charged residues like arginine, which can influence the final morphology of the self-assembled structures. nih.gov

Design and Formation of Hierarchical Supramolecular Architectures

The ability of molecules like this compound to self-assemble into hierarchical structures is a key area of research. This process involves the organization of molecules at multiple length scales, from the initial formation of primary nanostructures to their subsequent arrangement into larger, more complex architectures. nih.govacs.orgub.edu

The design of these systems often involves the strategic placement of functional groups to direct the self-assembly process. For example, the combination of the aromatic Fmoc group with the peptide backbone leads to the formation of β-sheet-rich nanofibers. researchgate.net These nanofibers can then further associate to form bundles or networks, leading to the formation of materials like hydrogels. rsc.orgresearchgate.net The chirality of the amino acids and the specific peptide sequence also play a crucial role in determining the final supramolecular structure. rsc.org Researchers have demonstrated that by varying these parameters, a wide range of nanostructures, including spheres, worms, sheets, and tubes, can be obtained from very short peptide sequences. rsc.org The formation of these hierarchical structures is often influenced by environmental factors such as pH, which can alter the ionization state of residues like ornithine and thus modulate the electrostatic interactions within the assembly. acs.orgresearchgate.net

Computational and In Silico Approaches to Supramolecular Design

Computational methods have become indispensable tools for understanding and predicting the behavior of self-assembling systems. These approaches provide insights into the molecular interactions and conformational dynamics that are often difficult to probe experimentally.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for investigating the interactions between molecules. researchgate.netmdpi.comresearchgate.net In the context of supramolecular chemistry, these methods can be used to model the self-assembly process and to understand how individual molecules associate to form larger structures. acs.orgresearchgate.net

MD simulations can provide detailed information about the stability of different self-assembled states and the role of various non-covalent interactions. acs.orgresearchgate.netuit.no For example, simulations have been used to study the self-assembly of Fmoc-tripeptides, revealing how electrostatic and aromatic interactions, along with hydrogen bonding, direct the formation of different nanostructures at various pH values. acs.orgresearchgate.net These simulations can also shed light on the conformational changes that occur during self-assembly and how factors like a rigid molecular conformation can favor the formation of specific chiral structures. acs.orgresearchgate.net

Table 1: Key Non-Covalent Interactions in Ornithine-Derived Supramolecular Systems
Interaction TypeContributing MoietiesRole in Self-AssemblyRelevant Findings
Hydrogen BondingAmide backbones, Ornithine side chainsDirectionality, stability, β-sheet formationForms stable superlattices in ornithine lipids. ulb.ac.bersc.org Essential for β-sheet tape formation. nih.gov
π-π StackingFmoc groupsDriving force for aggregation, stabilization of nanostructuresReinforces interlocked anti-parallel β-sheets. rsc.org Leads to diverse nanostructures like hydrogels. researchgate.net
Electrostatic InteractionsCharged ornithine side chains, terminal carboxylatesDirects assembly, influences morphologyGoverns the formation of helical nanoribbons versus nanofibers at different pH values. acs.orgresearchgate.net
Cation-π InteractionsFmoc groups and charged side chains (e.g., arginine)Influences specific structural arrangementsContributes to the formation of nanosheets. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), provide a high level of accuracy for studying the electronic structure and conformational preferences of molecules. mdpi.comresearchgate.netnih.gov DFT calculations are particularly useful for analyzing the conformations of peptide building blocks and their oligomers, helping to predict the most stable arrangements of atoms. acs.orgnih.govresearchsquare.com

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

In the study of supramolecular chemistry and the self-assembly of ornithine-derived systems, understanding the intricate network of non-covalent interactions is paramount. Hirshfeld surface analysis and the computation of energy frameworks have emerged as powerful tools for the qualitative and quantitative exploration of these interactions within a crystal lattice. frontiersin.orgnih.gov These computational methods provide a detailed picture of the molecular environment and the forces driving the formation of ordered supramolecular architectures.

Hirshfeld surface (HS) analysis offers a unique method for visualizing and quantifying intermolecular contacts in crystalline solids. dergipark.org.trscirp.org The surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning allows for the mapping of various properties onto the surface, including dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii, shape index, and curvedness.

A complementary two-dimensional representation, the fingerprint plot, summarizes the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). scirp.org The distribution and characteristics of points on this plot provide a quantitative summary of the types and relative significance of different intermolecular interactions.

For ornithine-derived systems, which often feature a variety of functional groups capable of hydrogen bonding and other interactions, Hirshfeld analysis reveals the dominant forces governing their crystal packing. Studies on related ornithine derivatives have shown that the crystal packing is often stabilized by a combination of H···O, O···H, C···H, and halogen···H interactions. nih.govresearchgate.net The presence of protecting groups like Boc and Fmoc in This compound introduces additional complexity and potential for a rich variety of interactions.

The fluorenylmethoxycarbonyl (Fmoc) group, in particular, is well-known to induce π-π stacking interactions, which are crucial in the self-assembly of many peptide-based biomaterials. aip.orgnih.gov These aromatic stacking interactions, along with hydrogen bonds, often direct the formation of fibrillar nanostructures. The combination of the bulky, aromatic Fmoc group and the flexible ornithine side chain, capped with a tert-butyloxycarbonyl (Boc) group, allows for a synergistic interplay of interactions that dictate the final supramolecular structure.

Detailed Research Findings from Hirshfeld Surface Analysis of Related Systems

Intermolecular ContactTypical Contribution to Hirshfeld Surface (%)Description
H···H40 - 55Represents the most abundant, though generally weak, van der Waals contacts.
O···H/H···O20 - 35Corresponds to hydrogen bonding interactions, often involving carboxyl groups, amide linkages, and urethane (B1682113) moieties from the Boc and Fmoc groups. These are typically highlighted as sharp spikes in the fingerprint plots.
C···H/H···C10 - 20Represents weaker C-H···π interactions and other van der Waals contacts. The wings in the fingerprint plot are characteristic of these interactions.
C···C3 - 8Indicative of π-π stacking interactions, primarily arising from the fluorenyl groups of the Fmoc moiety. These appear as characteristic patterns in the fingerprint plot.
N···H/H···N2 - 5Relates to hydrogen bonds involving the nitrogen atoms of the amide and urethane groups.

Energy Frameworks

The calculated energies can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the packing topology and the hierarchy of interaction strengths.

For self-assembling systems based on Fmoc-amino acids, energy framework calculations consistently show that dispersion forces, driven by the π-π stacking of the fluorenyl rings, make a significant contribution to the total stabilization energy. researchgate.net The electrostatic component, primarily from hydrogen bonding, also plays a crucial role. The interplay between these forces dictates the self-assembly pathway and the morphology of the resulting nanostructures. aip.org

The following table presents a hypothetical breakdown of interaction energies for a pair of This compound molecules in a stacked arrangement, based on data from similar Fmoc-peptide systems.

Interaction Energy ComponentTypical Energy Range (kJ/mol)Primary Contributing Interaction
Electrostatic-50 to -90Hydrogen bonds (N-H···O, O-H···O)
Dispersion-80 to -120π-π stacking of Fmoc groups, van der Waals forces
Repulsion+40 to +70Steric hindrance
Polarization-15 to -30Induced dipole interactions
Total Interaction Energy -105 to -170 Overall stability of the molecular pair

Advanced Analytical and Spectroscopic Characterization of Boc D Orn Fmoc Oh and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Boc-D-Orn(Fmoc)-OH and its peptide derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the chemical structure, assess purity, and investigate the three-dimensional conformation in solution.

In the context of peptides containing δ-linked ornithine derivatives, NMR is critical for studying folding and turn conformations. For instance, NMR spectroscopic experiments have been used to compare the folding-inducing properties of different turn templates, such as those based on δ-linked ornithine (δOrn) and its methylated analogue, γ(R)-methyl-ornithine (δMeOrn), against the well-established D-Pro-Gly turn. nih.govresearchgate.net Key Nuclear Overhauser Effect (NOE) signals, which indicate spatial proximity between protons, provide direct evidence for the folded state of a peptide in solution. The observation of specific NOEs between backbone amides and side-chain protons can confirm the presence of β-hairpin structures. researchgate.net

A representative, though generalized, set of expected ¹H NMR chemical shifts for a compound with the structural motifs of this compound is presented below. Actual shifts can vary based on the solvent and experimental conditions.

Proton Typical Chemical Shift (ppm)
Boc (t-butyl)~1.4
Ornithine β, γ-CH₂1.5 - 1.9
Ornithine δ-CH₂~3.1
Ornithine α-CH~4.0 - 4.2
Fmoc CH~4.2
Fmoc CH₂~4.4
Fmoc aromatic protons7.3 - 7.8
NH protonsVariable
This table is interactive. Specific values may differ based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for the characterization of this compound, providing precise molecular weight determination and a means to assess purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like protected amino acids and peptides.

For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, as well as adducts with other cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Ion Expected m/z
[M+H]⁺~497.2
[M+Na]⁺~519.2
[M+K]⁺~535.1
This table is interactive and shows theoretical values. Observed m/z may vary.

In peptide synthesis, MS is invaluable for confirming the identity of the final product and for identifying any byproducts or impurities that may have formed during the synthesis or purification steps.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Using a chiral stationary phase, HPLC can also be employed to determine the enantiomeric purity of the compound. nsf.gov

Reverse-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). The retention time of the compound is a characteristic property under specific chromatographic conditions. A sharp, symmetrical peak at the expected retention time is indicative of a pure compound. The presence of other peaks suggests impurities.

HPLC is also a powerful tool for monitoring the progress of peptide synthesis. nsf.gov By taking small aliquots from the reaction mixture at different time points, the consumption of the starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as coupling times and reagent concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (carbamate, amide)3300 - 3500
C-H stretch (aliphatic, aromatic)2850 - 3100
C=O stretch (Boc, Fmoc, carboxylic acid)1680 - 1760
C=C stretch (aromatic)1450 - 1600
C-O stretch (carbamate, carboxylic acid)1000 - 1300
This table is interactive. Peak positions and intensities can vary.

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the correct chemical structure of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and for analyzing the secondary structure of peptides and proteins.

For a chiral molecule like this compound, the CD spectrum would provide a characteristic signature. However, the true power of CD spectroscopy is realized when analyzing peptides containing this amino acid derivative. The CD spectrum of a peptide can reveal the presence of ordered secondary structures like β-sheets and turns. For example, peptides designed to form β-hairpins often exhibit a characteristic CD spectrum with a minimum around 215-220 nm. researchgate.net

CD spectroscopy has been instrumental in comparing the ability of different turn structures, including those derived from δ-linked ornithine, to induce β-hairpin formation in peptides. nih.govresearchgate.net By comparing the CD spectra of peptides containing different turn templates, researchers can assess their relative folding propensities.

X-ray Crystallography for Solid-State Structural Analysis (on relevant derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography has been successfully applied to peptides and other derivatives containing δ-linked ornithine. acs.orgresearchgate.net

These crystallographic studies provide unambiguous confirmation of the stereochemistry and the conformation adopted by the ornithine-derived turn unit within a larger peptide structure. nih.govresearchgate.net For instance, X-ray data has confirmed that a δ-linked ornithine turn can enforce a β-sheet conformation in peptides. acs.org Furthermore, crystallographic analysis of peptide oligomers has revealed how these structured units pack together, providing insights into the mechanisms of protein aggregation. acs.org The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-function relationships of these molecules and for the rational design of new peptide-based structures. researchgate.net

Q & A

Q. What are the critical steps in synthesizing Boc-D-Orn(Fmoc)-OH, and how can purity be ensured?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using 2-Cl-tritylchlorid resin. Key steps include:

  • Loading the resin : Attach Boc-protected ornithine derivatives using standard SPPS protocols .
  • Fmoc deprotection : Use 20% piperidine in DMF to cleave the Fmoc group from the side chain .
  • Coupling : Activate amino acids with HOBt/DIC in DMF for efficient coupling .
  • Purity validation : Employ HPLC-MS (>98% purity) and NMR for structural confirmation. Analytical data (e.g., retention times, mass spectra) should align with literature benchmarks .

Q. How should this compound be stored to maintain stability during experiments?

  • Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc or Boc groups.
  • Prepare solutions in anhydrous DMF or DCM immediately before use to avoid side reactions .
  • Monitor degradation via regular HPLC analysis, especially after prolonged storage .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC-MS : To assess purity and confirm molecular weight (e.g., [M+H]+ ion).
  • NMR : 1H/13C NMR for verifying stereochemistry and protecting group integrity.
  • FT-IR : Detect characteristic peaks for Fmoc (C=O at ~1700 cm⁻¹) and Boc (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in complex peptide sequences?

  • Activation reagents : Replace HOBt with Oxyma Pure or COMU to reduce racemization .
  • Reaction time : Extend coupling to 2–4 hours for sterically hindered residues.
  • Double coupling : Repeat the coupling step with fresh reagents for low-yield sequences .
  • Monitor via Kaiser test : Ensure complete deprotection before proceeding .

Q. What strategies mitigate side reactions during Fmoc/Boc deprotection of this compound?

  • Deprotection conditions : Use 20% piperidine in DMF for Fmoc removal; avoid prolonged exposure to prevent diketopiperazine formation .
  • Boc stability : Ensure Boc groups remain intact by limiting trifluoroacetic acid (TFA) exposure during cleavage .
  • Side-chain protection : Use orthogonal groups (e.g., Trt for cysteine) to minimize interference .

Q. How do researchers reconcile contradictory data on this compound’s solubility in different solvent systems?

  • Solubility testing : Dissolve in DMF or DCM (high solubility) for SPPS. For aqueous systems, use DMSO as a co-solvent .
  • Temperature control : Warm to 37°C and sonicate to enhance solubility in polar solvents .
  • Document conditions : Report solvent purity, temperature, and concentration to enable cross-study comparisons .

Q. What role does this compound play in designing self-assembling peptides for biomaterials?

  • Hydrophobic/aromatic interactions : The Fmoc moiety promotes π-π stacking, enabling hydrogel formation .
  • Applications : Use in drug delivery (e.g., encapsulating hydrophobic therapeutics) or bio-templating (e.g., nanoparticle synthesis) .
  • Characterization : Employ TEM or AFM to visualize nanostructures and CD spectroscopy to assess secondary structures .

Methodological and Reporting Guidelines

Q. How should researchers document this compound synthesis in publications to ensure reproducibility?

  • Experimental section : Specify resin type, coupling reagents, deprotection times, and purification methods (e.g., “2-Cl-tritylchlorid resin, HOBt/DIC activation, 20% piperidine in DMF”) .
  • Supporting information : Include HPLC chromatograms, NMR spectra, and mass data. For multi-step syntheses, provide reaction yields at each stage .

Q. What frameworks assist in formulating research questions about this compound’s mechanistic roles?

  • PICO framework : Define Population (e.g., peptide-drug conjugates), Intervention (e.g., this compound incorporation), Comparison (e.g., vs. Lysine analogs), Outcome (e.g., enhanced stability) .
  • FINER criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored applications in biomaterials), and Relevant (e.g., addressing drug delivery challenges) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity of peptides containing this compound?

  • Control experiments : Compare activity of peptides with/without this compound to isolate its contribution .
  • Batch variability : Cross-validate results using independently synthesized batches .
  • Statistical rigor : Apply ANOVA or t-tests to confirm significance of observed differences .

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